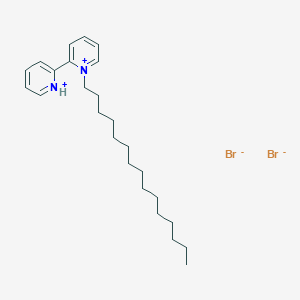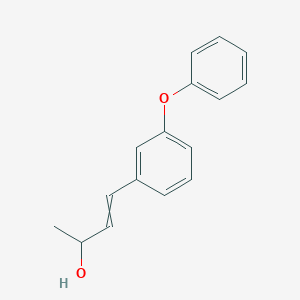
4-(3-Phenoxyphenyl)but-3-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C10H12O
. It exhibits a molecular weight of approximately 148.2 g/mol . This compound combines an aromatic phenyl group with an unsaturated alcohol moiety.Méthodes De Préparation
Synthetic Routes:
- One common synthetic route involves the reaction of 3-phenylpropanal with formaldehyde in the presence of a base, followed by reduction to yield 4-(3-phenoxyphenyl)but-3-en-2-ol.
- Another approach is the condensation of 3-phenylpropanal with phenol, leading to the desired compound.
Industrial Production:
- Industrial production methods may involve large-scale synthesis using the above routes.
- Optimization of reaction conditions, catalysts, and purification steps ensures efficient production.
Analyse Des Réactions Chimiques
4-(3-Phenoxyphenyl)but-3-en-2-ol undergoes various reactions:
Oxidation: It can be oxidized to form the corresponding ketone.
Reduction: Reduction of the double bond yields the saturated alcohol.
Substitution: The phenolic hydroxyl group can undergo substitution reactions.
Common Reagents: Reagents like sodium borohydride (for reduction) and acidic or basic conditions (for substitution) are employed.
Major Products: The main products include the reduced alcohol and derivatives with modified phenolic groups.
Applications De Recherche Scientifique
Chemistry: Used in fragrance and flavor industries to create rose-scented compounds, perfumes, and essences.
Biology and Medicine: Investigated for potential biological activities, such as antioxidant properties or enzyme inhibition.
Industry: Serves as an intermediate for synthesizing other organic compounds.
Mécanisme D'action
- The compound’s effects depend on its interactions with molecular targets and pathways.
- Further research is needed to elucidate specific mechanisms.
Comparaison Avec Des Composés Similaires
Uniqueness: Highlight its distinct features compared to similar compounds.
Similar Compounds: Provide a list of related compounds, such as other phenylbutenols or phenolic derivatives.
Remember that 4-(3-Phenoxyphenyl)but-3-en-2-ol’s applications extend beyond its chemical structure, making it an intriguing subject for scientific exploration
Propriétés
Numéro CAS |
121488-69-5 |
|---|---|
Formule moléculaire |
C16H16O2 |
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
4-(3-phenoxyphenyl)but-3-en-2-ol |
InChI |
InChI=1S/C16H16O2/c1-13(17)10-11-14-6-5-9-16(12-14)18-15-7-3-2-4-8-15/h2-13,17H,1H3 |
Clé InChI |
FZCDOAKFNUYYNN-UHFFFAOYSA-N |
SMILES canonique |
CC(C=CC1=CC(=CC=C1)OC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[({4-[(Dec-1-en-4-yl)oxy]pentan-2-yl}oxy)methyl]benzene](/img/structure/B14279662.png)

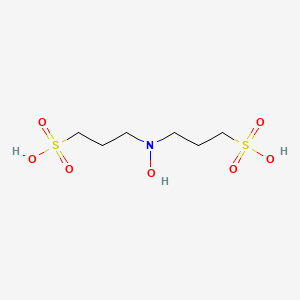


![1-Benzyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B14279689.png)
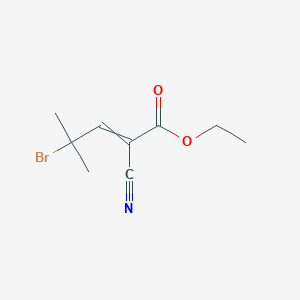

![Tricyclohexyl[(4-fluorobenzoyl)oxy]stannane](/img/structure/B14279708.png)
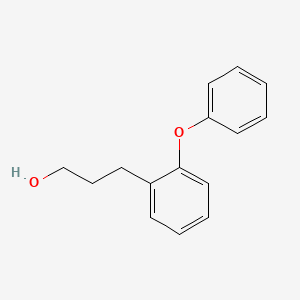
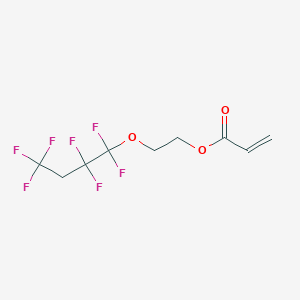

![N~1~,N~3~-Dimethyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propane-1,3-diamine](/img/structure/B14279730.png)
